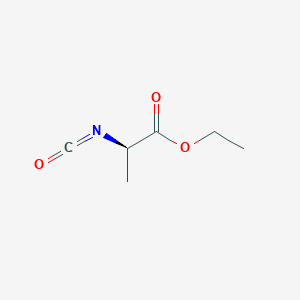

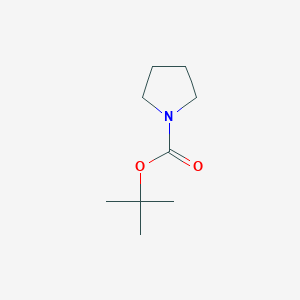

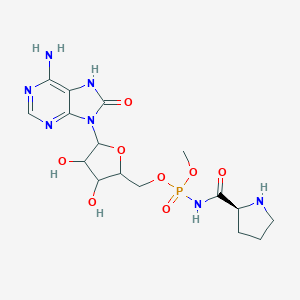

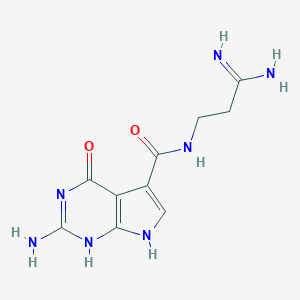

(Methylnitroamino)methanol

カタログ番号 B140308

CAS番号:

32818-80-7

分子量: 106.08 g/mol

InChIキー: JHGCGSAFHMIQFX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanol, also known as methyl alcohol, is a colorless liquid with the chemical formula CH3OH. It is the simplest alcohol and is used in a wide variety of industrial applications, including as a solvent, antifreeze, and fuel .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming of natural gas to produce syngas, which is then converted into methanol .Molecular Structure Analysis

Methanol consists of one carbon atom bonded to three hydrogen atoms and one hydroxyl group (OH). The presence of the hydroxyl group makes methanol a polar molecule .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to formaldehyde, which is used in the production of many other chemicals. It can also be dehydrated to produce dimethyl ether, a potential biofuel .Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C. It is completely miscible with water and many organic solvents .Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(hydroxymethyl)-N-methylnitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGCGSAFHMIQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186492 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methylnitroamino)methanol | |

CAS RN |

32818-80-7 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-(2-Amino-3-propylphenyl)-2-chloroethanone

128600-54-4

1-Boc-Pyrrolidine

86953-79-9

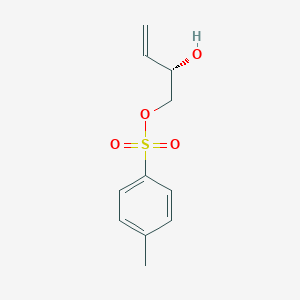

(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

133095-74-6

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)